Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate

Description

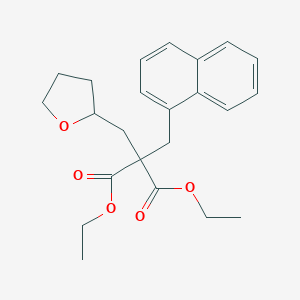

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate is a malonic acid diester featuring two distinct substituents: a 1-naphthylmethyl group and a tetrahydrofurfuryl group. This compound is structurally characterized by its central malonate core (propanedioic acid diethyl ester) modified with aromatic (naphthyl) and oxygen-containing heterocyclic (tetrahydrofurfuryl) moieties.

- Alkylation: Reaction of diethyl malonate with 1-naphthylmethyl halides or tetrahydrofurfuryl halides under basic conditions .

- Catalytic hydrogenation: For introducing the tetrahydrofurfuryl group, as seen in the hydrogenation of diethyl furfurylidenemalonate using Raney nickel .

Key properties inferred from structurally similar compounds include:

Propriétés

IUPAC Name |

diethyl 2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O5/c1-3-26-21(24)23(22(25)27-4-2,16-19-12-8-14-28-19)15-18-11-7-10-17-9-5-6-13-20(17)18/h5-7,9-11,13,19H,3-4,8,12,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSMOSALSJBVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCO1)(CC2=CC=CC3=CC=CC=C32)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961986 | |

| Record name | Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-37-7, 41790-27-6 | |

| Record name | 1,3-Diethyl 2-(1-naphthalenylmethyl)-2-[(tetrahydro-2-furanyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041790276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Condensation of Diethyl Malonate with Furfural

Diethyl malonate reacts with furfural in a Knoevenagel condensation to form diethyl furfurylidenemalonate. This step employs a base catalyst, typically piperidine or ammonium acetate, under reflux in anhydrous ethanol. The α,β-unsaturated ester formed here is pivotal for subsequent hydrogenation.

Reaction Conditions

Catalytic Hydrogenation to Tetrahydrofurfurylmalonate

The furfurylidenemalonate intermediate undergoes hydrogenation to saturate the furan ring. Raney nickel or palladium-on-carbon (Pd/C) catalyzes this step under hydrogen gas (H₂) at moderate pressure.

Reaction Conditions

-

Catalyst : Raney nickel (10 wt%)

-

Pressure : 3–5 bar H₂

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Temperature : 50–60°C

Alkylation with 1-Naphthylmethyl Chloride

The intermediate diethyl tetrahydrofurfurylmalonate is alkylated with 1-(chloromethyl)naphthalene to introduce the naphthylmethyl group.

Traditional Alkylation Using Sodium Ethoxide

In conventional methods, sodium ethoxide deprotonates the malonate, generating a carbanion that undergoes nucleophilic substitution with 1-naphthylmethyl chloride.

Reaction Conditions

Improved Alkylation with NaH/DMF Catalyst System

A breakthrough protocol replaces sodium ethoxide with sodium hydride (NaH) in dimethylformamide (DMF), enhancing reaction efficiency.

Reaction Conditions

-

Base : Sodium hydride (1.5 equiv)

-

Solvent : Anhydrous DMF

-

Temperature : 60°C

-

Time : 4–6 hours

Mechanistic Insight

NaH in DMF generates a highly reactive malonate enolate, accelerating alkylation. The polar aprotic solvent stabilizes the transition state, reducing side reactions.

Comparative Analysis of Alkylation Methods

The table below contrasts traditional and NaH/DMF-mediated alkylation:

| Parameter | Sodium Ethoxide | NaH/DMF |

|---|---|---|

| Catalyst | NaOEt | NaH |

| Solvent | Ethanol | DMF |

| Temperature | 78°C | 60°C |

| Reaction Time | 12–16 hours | 4–6 hours |

| Yield | 60–65% | 75–80% |

| Byproduct Formation | Moderate | Minimal |

The NaH/DMF system reduces reaction time by 60% and improves yield by 15–20%, making it industrially favorable.

Industrial Considerations

While lab-scale syntheses prioritize yield and purity, industrial production faces challenges in scalability and cost. Key considerations include:

-

Catalyst Recovery : Recycling Raney nickel or Pd/C reduces costs.

-

Solvent Selection : DMF’s high boiling point (153°C) facilitates large-scale reactions but requires stringent moisture control.

-

Automation : Continuous-flow systems could further optimize hydrogenation and alkylation steps, though no published data exists yet .

Analyse Des Réactions Chimiques

General Reactivity Profile

The molecule’s reactivity centers on its:

-

Active methylene group (α to both carbonyls), enabling alkylation, nucleophilic substitution, and decarboxylation.

-

Ester functionalities , susceptible to hydrolysis or transesterification under acidic/basic conditions.

-

Bulky substituents (naphthyl and tetrahydrofurfuryl groups), which influence steric and electronic effects in reactions .

Alkylation and Cross-Coupling Reactions

Pd-catalyzed alkylation is a prominent pathway for malonate derivatives. For example:

-

Palladium-mediated coupling with aryl/alkenyl triflates under basic conditions (e.g., LiOBu or Cs₂CO₃) yields complex cyclopentane-fused products .

-

Diastereoselectivity : Bulky substituents (e.g., naphthyl) enhance trans selectivity in alkylation (e.g., >20:1 dr observed in analogous substrates) .

| Substrate | Conditions | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Alkenyl triflate | Pd(OAc)₂/BrettPhos, 95°C | Spirocyclic compound | 82% | >20:1 dr |

Decarboxylation and Cyclization

Thermal or base-induced decarboxylation of the malonate core generates substituted acetic acid derivatives. Intramolecular cyclization is favored due to steric proximity of substituents:

-

Spirocyclization : Under Pd catalysis, substrates with tetrahydrofuran-derived groups form spirocyclic structures (e.g., 8 in eq 4 of ).

-

Decarboxylation mechanism :

Functional Group Transformations

-

Ester Hydrolysis : Acidic/basic conditions cleave esters to malonic acid derivatives. For example, NaOH/EtOH hydrolyzes diethyl malonate to sodium malonate .

-

Nitrosation and Hydrogenolysis : Diethyl malonate derivatives undergo nitrosation (NaNO₂/AcOH) to oximino intermediates, followed by catalytic hydrogenolysis (Pd/C, H₂) to aminomalonates .

Steric and Electronic Effects

-

Steric hindrance : The 1-naphthylmethyl group limits reaction rates in bulky electrophile systems (e.g., internal alkenes) .

-

Electronic modulation : Electron-withdrawing carbonyl groups enhance α-C acidity (pKa ~13), facilitating enolate formation .

Comparative Data with Analogues

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate typically involves:

-

Alkylation of Diethyl Malonate:

- Reactants: Diethyl malonate, 1-naphthylmethyl bromide, and tetrahydrofurfuryl bromide.

- Conditions: Strong base (e.g., sodium ethoxide), reflux in an anhydrous solvent like ethanol.

-

Industrial Production:

- Utilizes automated reactors and continuous flow systems to enhance yield and purity.

Scientific Research Applications

This compound has a wide range of applications across various fields:

Organic Synthesis

- Building Block for Complex Molecules: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Pharmaceutical Research

- Precursor for Drug Development: The compound is studied for its potential as a precursor in synthesizing pharmacologically active compounds, including vasodilators like Nafronyl, which is used to treat intermittent claudication .

- Interaction with Biomolecules: Research investigates its interactions with enzymes and cellular pathways, indicating potential biological activities that could be harnessed for therapeutic purposes.

Case Study 1: Synthesis of Nafronyl Analogues

A study demonstrated the use of this compound as a key intermediate in synthesizing Nafronyl analogues. The research highlighted an improved yield of 77.4% through optimized synthetic conditions, showcasing the compound's significance in pharmaceutical chemistry.

Another investigation focused on the biological activity of derivatives synthesized from this compound. The study revealed promising cytotoxic effects against MCF-7 human cancer cells, indicating potential applications in cancer treatment .

Mécanisme D'action

The mechanism of action of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Substituent Diversity and Structural Features

Malonate derivatives are classified by their substituents, which dictate their applications and reactivity. A comparative analysis is provided below:

| Compound Name | Substituents | Key Structural Features | Reference |

|---|---|---|---|

| Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate | 1-Naphthylmethyl, tetrahydrofurfuryl | Aromatic + oxygenated heterocycle | [4] |

| Diethyl (2-ethylhexyl)malonate | 2-Ethylhexyl | Branched alkyl chain | [6, 8] |

| Bis(1-pyrenylmethyl)-2-benzyl-2-methyl-malonate | Pyrenylmethyl, benzyl | Polycyclic aromatic (pyrene) + benzyl | [5] |

| Diethyl 2-(2-phenylacetyl)malonate | Phenylacetyl | Aromatic ketone | [19] |

| α-Thiophen-2-yl-α-hydroxy diethyl malonate | Thiophene, hydroxyl | Heteroaromatic (thiophene) + hydroxyl | [1] |

Key Observations :

- Aromatic vs. Aliphatic: Aromatic substituents (e.g., naphthyl, pyrenyl) enhance UV absorption and fluorescence, making such derivatives useful in sensors . Aliphatic substituents (e.g., 2-ethylhexyl) improve lipophilicity, relevant in flavor compounds (e.g., 4-ethyloctanoic acid synthesis) .

Key Observations :

Physical and Chemical Properties

Substituents significantly influence properties such as solubility, boiling point, and reactivity:

Key Observations :

Key Observations :

- Pharmaceutical Intermediates: Aryl and heteroaryl malonates are pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

- Biocatalysis : Enzymes like AMDase enable enantioselective decarboxylation of heteroaryl malonates, critical for chiral synthesis .

Activité Biologique

Overview

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate is an organic compound with the molecular formula C23H28O5. It is a diester of malonic acid that incorporates both a naphthylmethyl group and a tetrahydrofurfuryl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the alkylation of diethyl malonate with 1-naphthylmethyl bromide and tetrahydrofurfuryl bromide, utilizing sodium ethoxide as a base under reflux conditions in an anhydrous solvent like ethanol. This synthetic route is crucial for obtaining high yields and purity, which are essential for subsequent biological studies.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites that may influence cellular pathways. Its unique structure allows it to participate in redox reactions, which are critical in metabolic processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibacterial agents .

- Anticancer Properties : Some studies have highlighted its potential in cancer research, where it may influence cancer cell proliferation and apoptosis through specific molecular pathways .

- Cannabinoid Receptor Modulation : The compound has been explored for its role in modulating cannabinoid receptors, which could have implications for pain management and other therapeutic areas .

Case Study 1: Antimicrobial Activity

A study focused on various chalcone derivatives containing malonate groups demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae. One derivative exhibited an effective concentration (EC50) indicating its potential as an antibacterial agent. This suggests that similar structures, including this compound, could be explored further for their antimicrobial properties .

Case Study 2: Anticancer Research

In vitro studies have shown that certain analogs of this compound can inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, highlighting its potential as a lead compound in anticancer drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl Malonate | Simple diester | Widely used in organic synthesis; lacks complex substituents |

| Diethyl (phenylmethyl)malonate | Complex ester | Contains a phenyl group; different biological activity profile |

| Diethyl (tetrahydrofurfuryl)malonate | Complex ester | Lacks naphthyl group; focuses on tetrahydrofurfuryl interactions |

This compound stands out due to its dual functional groups that confer distinct chemical reactivity and biological activity compared to simpler esters.

Q & A

Q. What are the standard protocols for synthesizing diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate, and what critical intermediates are involved?

The synthesis involves sequential alkylation and esterification steps. Key intermediates include diethyl malonate, α-chloromethylnaphthalene, and tetrahydrofurfuryl alcohol. A typical procedure involves:

- Alkylation : Sodium ethoxide (prepared anhydrously to avoid hydroxide formation) deprotonates diethyl malonate to form a reactive carbanion, which undergoes nucleophilic substitution with α-chloromethylnaphthalene .

- Esterification : The intermediate reacts with tetrahydrofurfuryl alcohol under acidic or catalytic conditions to form the final ester. Phosphorus pentoxide (P₂O₅) in tetrahydrofuran (THF) is often used to drive esterification, achieving yields of ~28–34% . Critical Note : Moisture control during sodium ethoxide preparation is essential to prevent side reactions .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- IR Spectroscopy : Confirm ester carbonyl stretches (~1730 cm⁻¹) and absence of residual hydroxyl groups (broad ~3200–3500 cm⁻¹). highlights IR validation for malonate derivatives.

- NMR : Key signals include:

- ¹H NMR : Ethyl ester protons (δ 1.2–1.3 ppm, triplet), naphthyl aromatic protons (δ 7.2–8.0 ppm), and tetrahydrofuranyl protons (δ 3.5–4.0 ppm) .

- ¹³C NMR : Malonate carbonyl carbons (δ 165–170 ppm) and tetrahydrofuranyl carbons (δ 25–75 ppm) .

- GC/MS : Quantify purity using dimethyl malonate as an internal standard, as described in military aerosol characterization protocols .

Q. What solvent systems optimize reaction efficiency during synthesis?

- Polar aprotic solvents : THF or DMF enhance nucleophilicity in alkylation steps .

- Thermodynamic data : Excess molar enthalpy studies show diethyl malonate interacts strongly with alcohols (e.g., ethanol, 1-propanol), improving solubility at elevated temperatures (288–328 K) .

- Avoid hexane : Non-polar solvents reduce reactivity due to poor malonate solubility .

Advanced Research Questions

Q. How do stereochemical outcomes vary in asymmetric derivatization of this compound, and what catalytic systems address these challenges?

- Heterodinuclear catalysts : La/Yb-Schiff base complexes enable enantioselective ring-opening of meso-aziridines with malonates, achieving >97% enantiomeric excess (ee) .

- Copper catalysis : CuI/2-picolinic acid systems facilitate α-arylation at room temperature, preserving stereochemical integrity .

- Pulsed EPR : Used to study radical addition pathways in maleate/fumarate derivatives, revealing that reaction rates depend on monomer geometry (e.g., diethyl fumarate reacts faster than diethyl maleate) .

Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected carbonyl shifts)?

- Decarboxylation artifacts : Malonate esters may decarboxylate under prolonged heating, altering carbonyl signals. Monitor reaction temperatures strictly below 90°C .

- Metal coordination : Malonate can form ternary complexes with metals (e.g., Pb²⁺), shifting IR and EXAFS spectra. Use chelating agents (e.g., EDTA) during extraction to mitigate interference .

- Dynamic NMR : For tetrahydrofuranyl conformers, low-temperature NMR (e.g., –40°C) resolves overlapping signals .

Q. What methodologies quantify environmental persistence and toxicity of this compound in interdisciplinary studies?

- GC/MS-SIM : Selected ion monitoring (SIM) detects malonate degradation products (e.g., malonic acid) in soil/plant systems, with detection limits of 0.1 ppm .

- EPR spectroscopy : Measures radical intermediates in photodegradation pathways, critical for assessing oxidative stability .

- Toxicity screening : Analog studies (dimethyl malonate/glutarate) suggest low bioaccumulation potential (WGK 1 classification) but moderate aquatic toxicity (LC₅₀ >100 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.